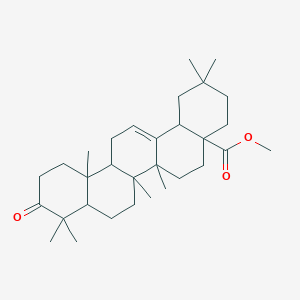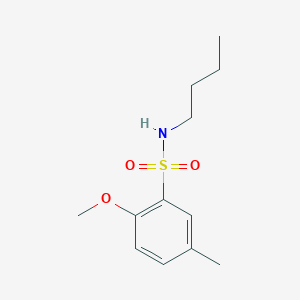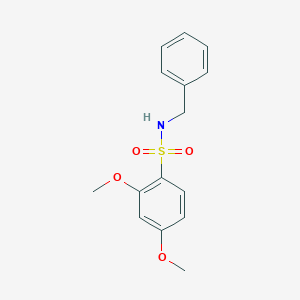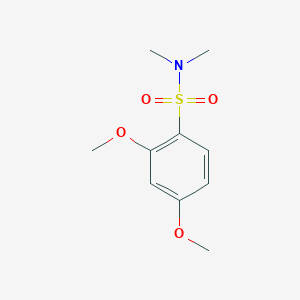
Dimethylglyoxal bis(guanylhydrazone)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethylglyoxal bis(guanylhydrazone) (MGBG) is a synthetic compound that belongs to the family of guanylhydrazones. It has been widely studied for its potential applications in cancer therapy, due to its ability to inhibit the activity of the enzyme ornithine decarboxylase (ODC). ODC is a key enzyme involved in the biosynthesis of polyamines, which are essential for cell growth and proliferation. Therefore, the inhibition of ODC by MGBG can lead to the suppression of tumor growth.
作用機序
Dimethylglyoxal bis(guanylhydrazone) exerts its anti-cancer effects by inhibiting the activity of ODC, which is a key enzyme involved in the biosynthesis of polyamines. Polyamines are essential for cell growth and proliferation, and their levels are often elevated in cancer cells. By inhibiting ODC, Dimethylglyoxal bis(guanylhydrazone) can reduce the levels of polyamines, thereby suppressing tumor growth.
Biochemical and Physiological Effects
In addition to its anti-cancer effects, Dimethylglyoxal bis(guanylhydrazone) has been shown to have other biochemical and physiological effects. It has been shown to inhibit the growth of Trypanosoma cruzi, the parasite that causes Chagas disease. Dimethylglyoxal bis(guanylhydrazone) has also been shown to have anti-inflammatory effects, as it can reduce the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One of the advantages of Dimethylglyoxal bis(guanylhydrazone) is that it is a synthetic compound that can be easily synthesized in the laboratory. It is also relatively stable and has a long shelf life. However, one of the limitations of Dimethylglyoxal bis(guanylhydrazone) is that it can be toxic at high concentrations, and its efficacy can be affected by the presence of other compounds in the cell culture medium.
将来の方向性
There are several future directions for research on Dimethylglyoxal bis(guanylhydrazone). One area of research is the development of more potent analogs of Dimethylglyoxal bis(guanylhydrazone) that can have greater efficacy and fewer side effects. Another area of research is the identification of biomarkers that can predict the response of cancer cells to Dimethylglyoxal bis(guanylhydrazone) treatment. Additionally, the potential use of Dimethylglyoxal bis(guanylhydrazone) in combination with other chemotherapeutic agents warrants further investigation. Finally, the development of targeted delivery systems for Dimethylglyoxal bis(guanylhydrazone) could improve its efficacy and reduce its toxicity.
Conclusion
In conclusion, Dimethylglyoxal bis(guanylhydrazone) is a synthetic compound that has shown promise as a potential therapeutic agent in cancer treatment. Its ability to inhibit the activity of ODC and reduce the levels of polyamines has been shown to suppress tumor growth. However, further research is needed to fully understand its mechanisms of action and to optimize its therapeutic potential.
合成法
Dimethylglyoxal bis(guanylhydrazone) can be synthesized by the reaction of dimethylglyoxal with guanylhydrazine in the presence of hydrochloric acid. The resulting compound is a white crystalline powder that is soluble in water and organic solvents.
科学的研究の応用
Dimethylglyoxal bis(guanylhydrazone) has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to be effective in inhibiting the growth of a wide range of cancer cells, including breast, prostate, lung, and colon cancer cells. Dimethylglyoxal bis(guanylhydrazone) has also been shown to enhance the efficacy of other chemotherapeutic agents, such as cisplatin and doxorubicin.
特性
CAS番号 |
1945-67-1 |
|---|---|
分子式 |
C22H18N2O |
分子量 |
198.23 g/mol |
IUPAC名 |
2-[(E)-[(3E)-3-(diaminomethylidenehydrazinylidene)butan-2-ylidene]amino]guanidine |
InChI |
InChI=1S/C6H14N8/c1-3(11-13-5(7)8)4(2)12-14-6(9)10/h1-2H3,(H4,7,8,13)(H4,9,10,14)/b11-3+,12-4+ |
InChIキー |
QCPPROTWPVZXKL-HMMKTVFPSA-N |
異性体SMILES |
C/C(=N\N=C(N)N)/C(=N/N=C(N)N)/C |
SMILES |
CC(=NN=C(N)N)C(=NN=C(N)N)C |
正規SMILES |
CC(=NN=C(N)N)C(=NN=C(N)N)C |
関連するCAS |
62580-87-4 (unspecified acetate salt) |
同義語 |
DGBG dimethylglyoxal bis(guanylhydrazone) dimethylglyoxal bis(guanylhydrazone) acetate salt |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[(2-ethoxy-5-isopropylphenyl)sulfonyl]-5-nitro-2-methyl-1H-imidazole](/img/structure/B239344.png)



![1-[(4-fluoro-3-methoxyphenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole](/img/structure/B239355.png)

![1-[(4-Fluoro-2-methoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B239360.png)


![1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(2,4-dimethylphenyl)piperazine](/img/structure/B239369.png)


